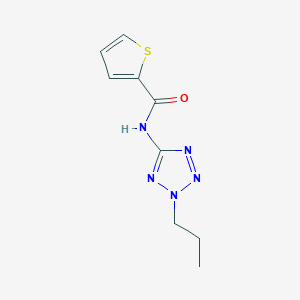![molecular formula C19H14FN3OS2 B3448865 2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3448865.png)
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide
Descripción general
Descripción
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide, also known as THAL-SNS-032, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential as a cancer therapy.
Mecanismo De Acción
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide inhibits the activity of CDK7 and CDK9 by binding to the ATP-binding pocket of these enzymes. This prevents the phosphorylation of RNA polymerase II, a critical step in the transcription of many genes, including those involved in cell cycle progression and survival.
Biochemical and Physiological Effects:
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models and has shown promising results. However, like any experimental compound, 2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide has limitations. It may have off-target effects that could interfere with the interpretation of experimental results, and its efficacy may vary depending on the type of cancer cell line being studied.
Direcciones Futuras
There are several potential future directions for research on 2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. Another area of interest is the investigation of the potential of 2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide in the treatment of specific types of cancer, such as breast cancer or leukemia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Aplicaciones Científicas De Investigación
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide has been extensively studied for its potential as a cancer therapy. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) 7 and 9, which play a critical role in the regulation of gene expression and cell cycle progression. CDK7 and CDK9 are overexpressed in many types of cancer, and their inhibition has been shown to induce apoptosis and inhibit tumor growth.
Propiedades
IUPAC Name |
2-(3-cyano-6-methyl-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS2/c1-12-8-15(17-6-3-7-25-17)16(10-21)19(22-12)26-11-18(24)23-14-5-2-4-13(20)9-14/h2-9H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWNDVFTHDIKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC(=CC=C2)F)C#N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-naphthyl)-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3448788.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B3448795.png)

![2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3448807.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3448823.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3448835.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B3448849.png)
![3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3448851.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-2-pyridinyl]thio}-N-(2-chlorobenzyl)acetamide](/img/structure/B3448868.png)
![(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B3448876.png)
![3-amino-6-tert-butyl-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3448883.png)
![3-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3448891.png)
![3,6-diamino-5-cyano-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3448898.png)